4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine
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Overview
Description
The compound “4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine” is a complex organic molecule. It is related to a class of compounds known as piperazines . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, a related compound, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized and screened for their direct antimicrobial activity and their anti-biofilm properties . The new hybrids were intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a phenyl group (a six-membered carbon ring), a piperazine ring (a six-membered ring with two nitrogen atoms), and a cyclopropylsulfonyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of several reactive groups. For instance, the piperazine ring can participate in a variety of reactions, including those involving its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, a related compound, “{2-[4-(cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine”, has a molecular weight of 233.33 and is an oil in its physical form .Scientific Research Applications
Antimicrobial Agents
The compound has been studied for its potential as an antimicrobial agent. It’s been shown that derivatives of this compound, particularly those with a piperazinyl moiety, exhibit promising activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains . This suggests its use in developing new antibiotics that could be effective against resistant bacterial strains.
Anti-biofilm Properties
Biofilms are a major challenge in treating infections, as they protect bacteria from antibiotics and the immune system. The compound’s ability to prevent biofilm formation could lead to new treatments for biofilm-associated infections .
Antibiotic Resistance Combatant
The structure of this compound allows for a new binding mode to DNA gyrase, which could result in a more potent antibacterial effect, especially against quinolone-resistant bacterial strains . This is crucial in the fight against antibiotic resistance.
Antimicrobial Potency Improvement
By manipulating the structure of existing antibacterial agents, such as fluoroquinolones, researchers aim to improve antimicrobial potency and efficacy. Derivatives of the compound have shown increased potency against ciprofloxacin-resistant Pseudomonas aeruginosa, which is a significant step forward in antimicrobial therapy .
Methicillin-resistant Staphylococcus aureus (MRSA) Treatment
Some derivatives of the compound maintain potency against MRSA, a notorious pathogen responsible for several difficult-to-treat infections in humans . This opens up possibilities for new MRSA-targeted therapies.
ADMET Properties Analysis
The compound and its derivatives have been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to understand their biological properties better. These studies are essential for drug development, ensuring safety and efficacy before clinical trials .
Docking Studies
Docking studies have been used to predict how the compound interacts with bacterial enzymes like DNA gyrase. This helps in understanding the molecular basis of its antibacterial action and guides the design of more effective derivatives .
Veterinary Medicine Applications
Given its antimicrobial properties, there’s potential for the compound to be used in veterinary medicine to treat infections in animals. This could be particularly useful for strains of bacteria that are resistant to current treatments .
Future Directions
The future research directions could involve further exploration of the biological activity of this compound and its derivatives. For instance, the synthesis of a range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position and their inhibition of bacterial pathogens commonly disseminated in hospital environment were described . Such research could lead to the development of new antimicrobial agents.
Mechanism of Action
Target of Action
Similar compounds, such as those with piperazine moieties, have been known to interact with various biological targets, including dna gyrase and topoisomerase iv . These enzymes are crucial for DNA replication in bacteria, making them popular targets for antibacterial agents .
Mode of Action
For instance, some piperazine derivatives inhibit the action of DNA gyrase and topoisomerase IV, thereby preventing bacterial DNA replication .
Biochemical Pathways
Compounds with similar structures have been shown to interfere with the dna replication process in bacteria by inhibiting key enzymes such as dna gyrase and topoisomerase iv . This inhibition disrupts the normal cellular processes of the bacteria, leading to cell death.
Pharmacokinetics
Similar compounds have been shown to be metabolized and excreted in both urine and feces . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can significantly impact their bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been shown to exhibit promising anticancer activity against various cancer cell lines . They have also been found to induce apoptosis in cancer cells .
properties
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,15-6-7-15)21-10-8-20(9-11-21)17-12-16(18-13-19-17)14-4-2-1-3-5-14/h1-5,12-13,15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSQCVXFWASGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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